2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide -

2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide

Catalog Number: EVT-3596585
CAS Number:
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (23)

Compound Description: This benzamide derivative was synthesized as a potential neuroleptic agent. It demonstrated significantly enhanced activity compared to metoclopramide, a drug used to treat nausea and vomiting.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2, 55)

Compound Description: This compound demonstrated potent neuroleptic activity, being significantly more potent than both haloperidol and metoclopramide. It also exhibited a favorable ratio of antistereotypic activity to cataleptogenicity.

4-Amino-5-chloro-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide (96)

Compound Description: This benzamide derivative was identified as a potent serotonin-3 (5-HT3) receptor antagonist. Notably, it lacked affinity for the 5-HT4 receptor.

Relevance: This compound shares the benzamide core structure with 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide. It differs in the substituents on the benzamide ring, featuring a chlorine atom at the 5-position, an amino group at the 4-position, and an ethoxy group at the 2-position. The amide nitrogen is substituted with a 1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl group.

4-Amino-5-chloro-N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide (103)

Compound Description: This benzamide derivative, similar to compound 96, demonstrated potent antagonistic activity towards the serotonin-3 (5-HT3) receptor. It also lacked affinity for the 5-HT4 receptor.

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide (3a, AS-4370)

Compound Description: This benzamide derivative exhibited potent gastrokinetic activity, comparable to cisapride, a drug used to treat gastroesophageal reflux disease. Notably, it did not show dopamine D2 receptor antagonistic activity.

Relevance: This compound shares a benzamide core structure and a benzyl substituent with 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide. It differs in the substituents on the benzamide ring and the amine nitrogen, featuring a chlorine atom at the 5-position, an amino group at the 4-position, and an ethoxy group at the 2-position of the benzamide ring. The amide nitrogen is substituted with a (4-benzyl-2-morpholinyl)methyl group.

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (5)

Compound Description: This compound demonstrated superior gastrokinetic activity compared to cisapride, and was essentially equipotent to the 2-ethoxy analogue AS-4370. It, too, lacked dopamine D2 receptor antagonistic activity.

Relevance: This compound and 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide both possess a benzamide core structure and a benzyl substituent. They differ in the substituents on the benzamide ring and the amine nitrogen. Notably, this compound features a chlorine atom at the 5-position, an amino group at the 4-position, and a n-butoxy group at the 2-position of the benzamide ring. The amide nitrogen is substituted with a (4-benzyl-2-morpholinyl)methyl group.

4-Amino-N-[(4-(4-fluorobenzyl)-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (6)

Compound Description: This benzamide derivative demonstrated superior gastrokinetic activity compared to cisapride and essentially equipotent to AS-4370. Similar to AS-4370 and compound 5, it did not exhibit dopamine D2 receptor antagonistic activity.

Relevance: Like 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, this compound features a benzamide core structure. It distinguishes itself with a chlorine atom at the 5-position, an amino group at the 4-position, and a n-butoxy group at the 2-position of the benzamide ring. The amide nitrogen is substituted with a (4-(4-fluorobenzyl)-2-morpholinyl)methyl group, highlighting the presence of a fluorine atom on the benzyl ring.

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-(3-methyl-2-butenyloxy)benzamide (22)

Compound Description: This benzamide derivative exhibited superior gastrokinetic activity compared to cisapride and was essentially equipotent to AS-4370. Like the previous gastrokinetic agents mentioned, it showed no dopamine D2 receptor antagonistic activity.

Relevance: Similar to 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, this compound has a benzamide core structure and a benzyl substituent. It differs in the substituents on the benzamide ring and the amine nitrogen, featuring a chlorine atom at the 5-position, an amino group at the 4-position, and a 3-methyl-2-butenyloxy group at the 2-position of the benzamide ring. The amide nitrogen is substituted with a (4-benzyl-2-morpholinyl)methyl group.

N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide (3, ER-3826)

Compound Description: This benzenesulfonamide derivative demonstrated potent inhibitory activity against membrane-bound phospholipase A2 (PLA2). It significantly reduced the size of myocardial infarction in rats when administered intravenously prior to coronary occlusion.

N-(4-Amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide hydrochloride (JTC-801)

Compound Description: This benzamide derivative served as a high-affinity blocker of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. It exhibited inverse agonism, as evidenced by the loss of tonic Ca2+ current inhibition in transfected sympathetic neurons.

5-Chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt (HMR 1766)

Compound Description: This compound acted as a haem-independent activator of soluble guanylyl cyclase (sGC), an enzyme involved in nitric oxide (NO) signaling.

N-(1-benzyl-2-carbamoyl-2-oxoethyl)-2-[E-2-(4-diethylaminomethylphenyl)ethen-1-yl]benzamide (5d)

Compound Description: This benzamide derivative, designed as a calpain inhibitor, exhibited potent inhibitory activity against calpain I, a calcium-activated protease. It demonstrated improved water-solubility and metabolic stability, leading to oral bioavailability in rats.

N-(1-carbamoyl-1-oxohex-1-yl)-2-[E-2-(4-dimethylaminomethylphenyl)-ethen-1-yl]benzamide (5b)

Compound Description: This benzamide derivative, structurally related to compound 5d, also demonstrated potent calpain I inhibitory activity. When administered after experimental traumatic brain injury in rats, it exhibited neuroprotective efficacy by reducing the number of damaged neurons.

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54)

Compound Description: This indazole derivative emerged as a potent serotonin-3 (5-HT3) receptor antagonist, exhibiting activity superior to the corresponding benzamide analogue (compound 103) and comparable to ondansetron and granisetron, established 5-HT3 receptor antagonists.

Relevance: This compound, while belonging to the indazole class, shares a similar substitution pattern with 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, specifically the presence of a benzyl substituent and a 1,4-diazepine ring. It differs in the core structure and lacks the methylsulfonyl group. In this compound, the 1H-indazole ring is substituted at the 3-position with a carboxamide group, and the amide nitrogen is substituted with a 1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl group.

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2, 10c)

Compound Description: This benzamide derivative demonstrated potent neuroleptic activity and was labeled with carbon-14 and deuterium for biochemical studies, including metabolism and pharmacokinetics.

Relevance: Similar to 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, this compound has a benzamide core structure and a benzyl substituent. It differs in the substituents on the benzamide ring and the amine nitrogen, featuring a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methylamino group at the 4-position of the benzamide ring. The amide nitrogen is substituted with a (2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl group.

(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611, 5c)

Compound Description: This compound exhibited high affinity for dopamine D3 and D4 receptors, with significant selectivity for D4 over D2 receptors. It also showed potent antipsychotic activity in preclinical models.

N-benzyl-N-pyridin-3-yl-methyl-2-(toluene-4-sulfonylamino)-benzamide hydrochloride (S0100176)

Compound Description: This benzamide derivative demonstrated potent inhibitory activity against the Kv1.5 potassium channel, which plays a role in cardiac action potential repolarization.

4-Amino-5-chloro-2-methoxy-N-[1-[2-[(methylsulfonyl)amino]ethly]-4-piperidinylmethyl]benzamide (24)

Compound Description: This benzamide derivative displayed a high affinity for the serotonergic 5-HT4 receptor and acted as a potent 5-HT4 receptor agonist. It exhibited higher affinity for the 5-HT4 receptor compared to 5-HT3 and dopamine D2 receptors.

N-(3-pyridinylmethyl)-3-{4-fluoro-2-[3-(trifluoromethyl)benzyl]-1-benzothien-7-yl}benzamide

Compound Description: This compound is a GPR52 agonist.

Relevance: This compound and 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide share a benzamide core and a 3-pyridinylmethyl substituent on the amide nitrogen. Both compounds include a benzyl substituent, although they differ in their core structure and other substituents.

Properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C21H21N3O3S/c1-28(26,27)24(16-17-8-3-2-4-9-17)20-12-6-5-11-19(20)21(25)23-15-18-10-7-13-22-14-18/h2-14H,15-16H2,1H3,(H,23,25)

InChI Key

XNIYSHQJTDBDFK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.